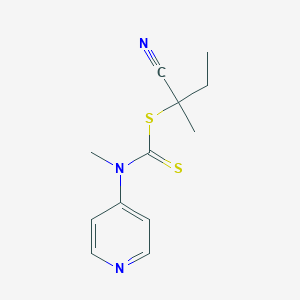
6-Bromo-3-cyclopropylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-cyclopropylpyridin-2-amine (6-BCPP) is a heterocyclic aromatic amine that has been studied for its potential applications in the fields of drug design, medicinal chemistry, and synthetic organic chemistry. 6-BCPP is a cyclic amine that has a unique structure, with a bromine atom attached to the 6-position of the cyclopropyl ring and a nitrogen atom at the 2-position of the pyridin ring. This molecule has been studied for its potential pharmacological and biological activities, such as its ability to act as a ligand for receptors, enzymes, and other proteins. 6-BCPP has also been studied for its ability to act as a drug delivery system and as a potential therapeutic agent.
作用機序
6-Bromo-3-cyclopropylpyridin-2-amine has been studied for its ability to act as a ligand for proteins, enzymes, and other receptors. It is hypothesized that 6-Bromo-3-cyclopropylpyridin-2-amine binds to these proteins and enzymes, and modulates their activity. 6-Bromo-3-cyclopropylpyridin-2-amine has also been studied for its ability to act as a drug delivery system, and for its ability to act as a therapeutic agent. It is hypothesized that 6-Bromo-3-cyclopropylpyridin-2-amine can interact with receptors and other proteins, and can modulate their activity in order to produce a therapeutic effect.
Biochemical and Physiological Effects
6-Bromo-3-cyclopropylpyridin-2-amine has been studied for its potential biochemical and physiological effects. It has been shown to have inhibitory effects on the enzyme acetylcholinesterase, as well as on the enzyme monoamine oxidase. 6-Bromo-3-cyclopropylpyridin-2-amine has also been shown to have inhibitory effects on the enzyme cyclooxygenase-2, and has been shown to have anti-inflammatory effects. 6-Bromo-3-cyclopropylpyridin-2-amine has also been studied for its potential effects on the central nervous system, and has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
The advantages of using 6-Bromo-3-cyclopropylpyridin-2-amine in laboratory experiments include its relatively simple synthesis, its availability in a variety of forms, and its potential to act as a ligand for proteins, enzymes, and other receptors. The limitations of using 6-Bromo-3-cyclopropylpyridin-2-amine in laboratory experiments include its potential toxicity, its potential to interact with other molecules, and its potential to produce unwanted side effects.
将来の方向性
The future directions for research on 6-Bromo-3-cyclopropylpyridin-2-amine include further investigation of its potential applications in drug design and medicinal chemistry, further investigation of its potential to act as a drug delivery system, further investigation of its potential to modulate the activity of proteins and enzymes, and further investigation of its potential biochemical and physiological effects. Additionally, further research is needed to determine the safety and efficacy of 6-Bromo-3-cyclopropylpyridin-2-amine for therapeutic use in humans.
合成法
The synthesis of 6-Bromo-3-cyclopropylpyridin-2-amine is relatively simple, and involves the use of a cyclopropyl bromide and a pyridin-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as anhydrous zinc chloride. The reaction proceeds in two steps, first forming a cyclopropyl bromide-pyridin-2-amine adduct, followed by the formation of the 6-Bromo-3-cyclopropylpyridin-2-amine product. The reaction is typically carried out in a solvent, such as dimethylformamide, and the reaction can be monitored by thin-layer chromatography.
科学的研究の応用
6-Bromo-3-cyclopropylpyridin-2-amine has been studied for its potential applications in the fields of medicinal chemistry, drug design, and synthetic organic chemistry. It has been used as a ligand for the inhibition of cytochrome P450 enzymes, as well as for the inhibition of the enzyme acetylcholinesterase. 6-Bromo-3-cyclopropylpyridin-2-amine has also been studied for its potential to act as a drug delivery system, and for its ability to act as a therapeutic agent. 6-Bromo-3-cyclopropylpyridin-2-amine has also been investigated as a potential inhibitor of the enzyme monoamine oxidase, and as a potential inhibitor of the enzyme cyclooxygenase-2.
特性
IUPAC Name |
6-bromo-3-cyclopropylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZPPGNROBPALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-cyclopropylpyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

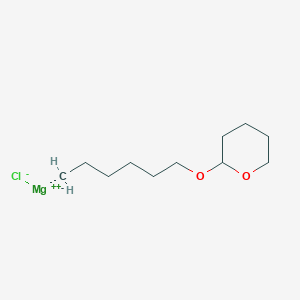
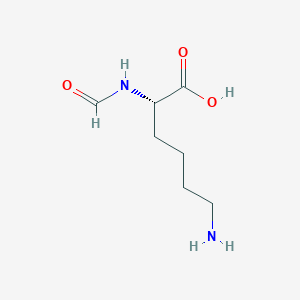


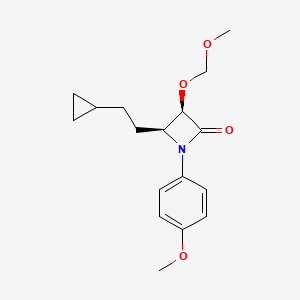
![4-Fluorobicyclo[2.2.2]octan-1-ol, 95%](/img/structure/B6307454.png)

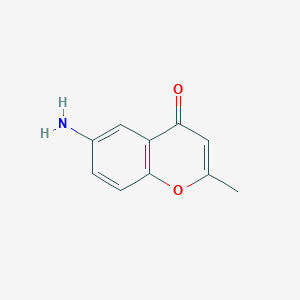
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)
![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
